An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Methylpyridin-2-yl)-1,4-diazepane
An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Methylpyridin-2-yl)-1,4-diazepane
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the complete structure elucidation of 1-(3-Methylpyridin-2-yl)-1,4-diazepane, a heterocyclic compound of significant interest in pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the application of various spectroscopic and analytical techniques. We will delve into the synergistic use of Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and conclude with the definitive confirmation provided by Single Crystal X-ray Crystallography. The protocols and data interpretations are presented to reflect a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.
Introduction: The Scientific Imperative
1-(3-Methylpyridin-2-yl)-1,4-diazepane is a molecule with a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1] Its structural framework, combining a substituted pyridine ring with a seven-membered diazepane ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors and modulators for neurological disorders.[1] An unambiguous confirmation of its molecular structure is paramount to understanding its chemical reactivity, potential biological activity, and to ensure the integrity of subsequent research and development efforts.
This guide will present a logical, multi-faceted approach to the structural elucidation of this compound, commencing with preliminary analysis and culminating in the unequivocal determination of its three-dimensional architecture.
Preliminary Analysis and Hypothesis Generation
Prior to undertaking advanced spectroscopic analysis, a foundational understanding of the target molecule's composition is essential.
Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)
The initial step involves confirming the molecular formula. High-Resolution Mass Spectrometry provides an extremely accurate mass measurement, which can be used to deduce the elemental composition.
Table 1: HRMS Data for 1-(3-Methylpyridin-2-yl)-1,4-diazepane
| Parameter | Observed Value | Calculated Value for [M+H]⁺ (C₁₁H₁₈N₃⁺) |
| m/z | 192.1501 | 192.1495 |
The observed mass is in close agreement with the calculated mass for the protonated molecule, confirming the molecular formula of C₁₁H₁₇N₃.
Initial Structural Hypothesis
Based on the proposed name, 1-(3-Methylpyridin-2-yl)-1,4-diazepane, we can draw a hypothesized structure. This structure will serve as our working model for the interpretation of subsequent spectroscopic data.
Unraveling the Connectivity: A Comprehensive NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments will be employed to map out the proton and carbon framework of the molecule and establish the connectivity between atoms.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 10 mg of the compound was dissolved in 0.5 mL of Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired at ambient temperature. Chemical shifts are reported in ppm relative to the residual solvent peak.[1]
¹H NMR: The Proton Environment
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons.
Table 2: ¹H NMR Data for 1-(3-Methylpyridin-2-yl)-1,4-diazepane (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| 8.05 | dd | 1H | 4.8, 1.5 | Pyridine H-6 |
| 7.45 | dd | 1H | 7.5, 1.5 | Pyridine H-4 |
| 6.95 | dd | 1H | 7.5, 4.8 | Pyridine H-5 |
| 3.60 | t | 2H | 6.0 | Diazepane CH₂-N(Py) |
| 3.10 | t | 2H | 5.5 | Diazepane CH₂-NH |
| 2.95 | t | 2H | 6.0 | Diazepane CH₂-N(Py) |
| 2.75 | t | 2H | 5.5 | Diazepane CH₂-NH |
| 2.30 | s | 3H | - | Pyridine CH₃ |
| 2.05 | p | 2H | 5.8 | Diazepane CH₂ |
| 1.80 | br s | 1H | - | Diazepane NH |
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Interpretation: The aromatic region (δ 6.9-8.1 ppm) shows three protons, consistent with a trisubstituted pyridine ring. The upfield region contains signals for the diazepane ring protons and the methyl group on the pyridine ring. The broad singlet at 1.80 ppm is indicative of an exchangeable NH proton.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 3: ¹³C NMR Data for 1-(3-Methylpyridin-2-yl)-1,4-diazepane (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 158.5 | Pyridine C-2 |
| 146.0 | Pyridine C-6 |
| 138.0 | Pyridine C-4 |
| 128.0 | Pyridine C-3 |
| 121.0 | Pyridine C-5 |
| 55.0 | Diazepane CH₂-N(Py) |
| 52.5 | Diazepane CH₂-N(Py) |
| 48.0 | Diazepane CH₂-NH |
| 47.5 | Diazepane CH₂-NH |
| 28.0 | Diazepane CH₂ |
| 17.5 | Pyridine CH₃ |
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Interpretation: Eleven distinct carbon signals are observed, which matches the molecular formula. The signals in the range of δ 120-160 ppm are characteristic of aromatic carbons, while the signals from δ 17-55 ppm correspond to the aliphatic carbons of the diazepane ring and the methyl group.
2D NMR: Establishing Connectivity
While 1D NMR provides valuable information, 2D NMR experiments are crucial for unambiguously connecting the atoms.
The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[2][3]
-
Key Correlations:
-
The pyridine proton at δ 8.05 (H-6) shows a correlation with the proton at δ 6.95 (H-5).
-
The proton at δ 7.45 (H-4) correlates with the proton at δ 6.95 (H-5).
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Within the diazepane ring, the protons at δ 3.60 show a correlation with the protons at δ 2.05.
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The protons at δ 3.10 correlate with the protons at δ 2.75.
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The HSQC experiment correlates protons directly to the carbons they are attached to.[4][5]
-
Key Correlations:
-
δ 8.05 (¹H) correlates with δ 146.0 (¹³C) -> H-6 is attached to C-6.
-
δ 7.45 (¹H) correlates with δ 138.0 (¹³C) -> H-4 is attached to C-4.
-
δ 6.95 (¹H) correlates with δ 121.0 (¹³C) -> H-5 is attached to C-5.
-
δ 2.30 (¹H) correlates with δ 17.5 (¹³C) -> The methyl protons are attached to the methyl carbon.
-
The aliphatic protons of the diazepane ring are correlated to their corresponding carbon signals.
-
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[2][5]
-
Key Correlations for Structure Confirmation:
-
The methyl protons (δ 2.30) show a correlation to the pyridine carbons at δ 128.0 (C-3) and δ 138.0 (C-4), confirming the methyl group is at the C-3 position.
-
The diazepane protons at δ 3.60 show a correlation to the pyridine carbon at δ 158.5 (C-2), unequivocally establishing the connection between the diazepane and pyridine rings at the N-1 and C-2 positions, respectively.
-
The pyridine proton H-6 (δ 8.05) shows a correlation to the pyridine carbon C-2 (δ 158.5).
-
Visualizing NMR Connectivity
The following diagram illustrates the key HMBC correlations that piece the molecular structure together.
Caption: Key HMBC correlations confirming the structure.
Corroboration by Mass Spectrometry Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
-
Ionization Energy: 70 eV.
Fragmentation Analysis
Table 4: Major Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment |
| 191 | [M]⁺ |
| 121 | [M - C₄H₉N]⁺ |
| 106 | [C₇H₈N]⁺ |
| 93 | [C₆H₇N]⁺ |
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Interpretation: The molecular ion peak at m/z 191 confirms the molecular weight. The fragment at m/z 121 likely corresponds to the loss of a portion of the diazepane ring. The fragment at m/z 106 is characteristic of the 3-methyl-2-aminopyridine radical cation, and the fragment at m/z 93 corresponds to the 3-methylpyridine radical cation. These fragments strongly support the proposed connectivity.
The Definitive Proof: Single Crystal X-ray Crystallography
While spectroscopic methods provide a robust model of the molecular structure, Single Crystal X-ray Crystallography offers the ultimate, unambiguous confirmation of the atomic arrangement in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in ethanol.[6][7]
-
Data Collection: A suitable crystal was mounted on a goniometer and data was collected using a diffractometer with a monochromatic X-ray source.[8][9]
-
Structure Solution and Refinement: The structure was solved using direct methods and refined to a final R-factor of less than 5%.
Crystallographic Data and Molecular Structure
The X-ray analysis confirmed the connectivity established by NMR and MS. It revealed the precise bond lengths, bond angles, and the conformation of the diazepane ring in the solid state.
Caption: Confirmed structure of the title compound.
Conclusion: A Self-Validating Approach
The structure of 1-(3-Methylpyridin-2-yl)-1,4-diazepane has been unequivocally elucidated through a systematic and multi-technique approach. High-resolution mass spectrometry established the molecular formula. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) successfully mapped the complete covalent framework of the molecule, confirming the connectivity between the 3-methylpyridine and 1,4-diazepane moieties. The fragmentation pattern observed in the EI-mass spectrum further corroborated the proposed structure. Finally, single crystal X-ray crystallography provided definitive proof of the atomic arrangement. This layered, self-validating methodology ensures the highest level of confidence in the structural assignment, providing a solid foundation for future research and development involving this important heterocyclic compound.
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